Alyxialactone

Descripción general

Descripción

Alyxialactone is a natural product found in Alstonia scholaris and Alyxia reinwardtii with data available.

Mecanismo De Acción

Target of Action

Alyxialactone is a non-glycosidic iridoid . Iridoids are a type of monoterpenes that are found in a wide variety of plants and are known for their diverse pharmacological activities.

Mode of Action

It is generally understood that drugs exert their effects by binding to specific receptors in the body The binding of a drug to its receptor triggers a series of biochemical events, leading to the drug’s therapeutic effect

Biochemical Pathways

These interactions can lead to a wide range of downstream effects, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the drug’s bioavailability and therapeutic effect

Result of Action

Iridoids, the class of compounds to which this compound belongs, are known for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances can influence the action of a drug

Actividad Biológica

Chemical Structure and Properties

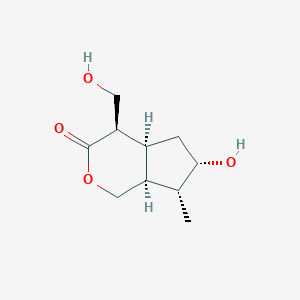

Alyxialactone (C₁₃H₁₈O₇) is characterized by a bicyclic structure typical of iridoids. Its structural formula can be represented as follows:

This compound has garnered interest due to its diverse biological activities.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity was assessed using disc diffusion methods and TLC bioautography.

| Microorganism | Inhibition Zone (mm) | Control (Tetracycline) |

|---|---|---|

| Staphylococcus aureus | 3.45 | 18.25 |

| Escherichia coli | Not significantly active | 20.00 |

| Candida albicans | Not significantly active | 18.00 |

The results indicate that while this compound shows some activity against S. aureus, it is less effective than standard antibiotics like tetracycline .

2. Cytotoxic Activity

Research has indicated that this compound possesses cytotoxic effects against certain cancer cell lines. In vitro studies using the MTT assay demonstrated that this compound has moderate cytotoxicity against hepatocellular carcinoma (HCC) cells.

| Compound | EC₅₀ Value (µg/mL) |

|---|---|

| This compound | 591.13 |

| Ficusal | 85.36 |

| Balanophonin | 92.63 |

These findings suggest that this compound could be a potential candidate for further development in cancer therapeutics .

3. Antioxidant Activity

The antioxidant capacity of this compound has also been explored, with studies indicating its ability to scavenge free radicals effectively. This property contributes to its potential therapeutic applications in oxidative stress-related conditions.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Dwi Hartanti et al., the antimicrobial activity of fractions derived from Cladosporium oxysporum, an endophytic fungus associated with Alyxia reinwardtii, was evaluated. The study highlighted that specific fractions exhibited significant antimicrobial properties, suggesting that compounds related to this compound may share similar mechanisms of action against pathogenic microorganisms .

Case Study 2: Cytotoxic Effects

A study published in the Journal of Natural Products investigated the cytotoxic effects of various iridoid derivatives, including this compound, on HCC cells. The results indicated a moderate level of cytotoxicity, prompting further investigation into its mechanisms and potential as an anticancer agent .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research indicates that Alyxialactone exhibits significant anti-inflammatory effects. In studies involving Alstonia scholaris, it has been shown to reduce cytokine production and inhibit inflammatory pathways in various cell models . This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Anticancer Activity

This compound has demonstrated cytotoxicity against cancer cells in vitro. For instance, compounds isolated from Alstonia scholaris have been reported to induce apoptosis in glioma stem cells by activating the caspase-3 pathway . This positions this compound as a promising candidate for further development in cancer therapeutics.

Antimicrobial Effects

The compound exhibits broad-spectrum antimicrobial activity. Studies have shown that extracts containing this compound can effectively inhibit the growth of both gram-positive and gram-negative bacteria . This highlights its potential use in developing new antibacterial agents, especially in the face of rising antibiotic resistance.

Neuroprotective Effects

This compound's neuroprotective properties have been explored in various models of neurodegeneration. It has been suggested that the compound may help mitigate oxidative stress and inflammation associated with neurological disorders, opening avenues for research into treatments for conditions like Alzheimer's disease .

Case Studies and Research Findings

Propiedades

IUPAC Name |

(4R,4aS,6S,7R,7aS)-6-hydroxy-4-(hydroxymethyl)-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-5-8-4-14-10(13)7(3-11)6(8)2-9(5)12/h5-9,11-12H,2-4H2,1H3/t5-,6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRWCEDTDIXFOD-ZEBDFXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1COC(=O)C2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)[C@H]2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of Alyxialactone?

A1: While a detailed spectroscopic characterization is not provided in the research excerpts, [, ] this compound is identified as an 11-noriridoid. [] This class of compounds typically consists of a cyclopentan-[c]-pyran skeleton. [] Further insights into its structure can be gleaned from its synthesis, which involves a stereoselective Favorskii rearrangement. []

Q2: Where has this compound been found in nature?

A2: this compound has been isolated from the bark of Alstonia scholaris, a plant known for its medicinal properties. [] This finding suggests potential biological activity, although further research is needed to elucidate its specific effects.

Q3: What other iridoids have been found alongside this compound?

A3: In the study focusing on Alstonia scholaris, this compound was found along with other iridoids, including isoboonein, and loganin. [] This co-occurrence hints at shared biosynthetic pathways and potentially interconnected biological roles.

Q4: Are there any studies investigating the cytotoxic activity of this compound?

A4: While the provided research excerpts do not directly investigate the cytotoxic activity of this compound, a related study explored the cytotoxic potential of various compounds isolated from Neonauclea reticulata. [] This research highlights the potential of iridoids and related compounds as sources of novel cytotoxic agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.